molecular formula C15H13N5O2 B4428467 METHYL 4-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}BENZOATE

METHYL 4-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}BENZOATE

Cat. No.: B4428467
M. Wt: 295.30 g/mol
InChI Key: JDLHDSWIWXQHHX-UHFFFAOYSA-N
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Description

METHYL 4-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}BENZOATE is a complex organic compound that features a benzoate ester linked to a tetrazole ring, which is further connected to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}BENZOATE typically involves a multi-step process. One common method includes the esterification of nicotinic acid to yield an intermediate, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine and tetrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include mCPBA for oxidation, sodium borohydride for reduction, and TMSCN for nucleophilic substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

METHYL 4-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}BENZOATE has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}BENZOATE is unique due to its combination of a benzoate ester, tetrazole ring, and pyridine moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.

Properties

IUPAC Name

methyl 4-[(5-pyridin-4-yltetrazol-2-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-22-15(21)13-4-2-11(3-5-13)10-20-18-14(17-19-20)12-6-8-16-9-7-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLHDSWIWXQHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2N=C(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 4-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}BENZOATE
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METHYL 4-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}BENZOATE
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METHYL 4-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}BENZOATE
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METHYL 4-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}BENZOATE
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METHYL 4-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}BENZOATE
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METHYL 4-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}BENZOATE

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